molecular formula C13H8Cl2O3 B3371667 2-Chloro-6-(4-chlorophenoxy)benzoic acid CAS No. 76093-29-3

2-Chloro-6-(4-chlorophenoxy)benzoic acid

Cat. No. B3371667
CAS RN: 76093-29-3
M. Wt: 283.1 g/mol
InChI Key: MIYARPPLDJFYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-(4-chlorophenoxy)benzoic acid” is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It rescues functional expression of mutant A432T TRPM4 in cells .


Molecular Structure Analysis

The molecular formula of “this compound” is CHClO . Its average mass is 248.662 Da and its monoisotopic mass is 248.024017 Da .

Scientific Research Applications

Fluorescence Probes Development

2-Chloro-6-(4-chlorophenoxy)benzoic acid has been utilized in the development of novel fluorescence probes. These probes, specifically designed for detecting reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite, are vital in biological and chemical research. The probes, resistant to light-induced autoxidation, have been successfully applied to living cells, enhancing the study of hROS roles in various applications (Setsukinai et al., 2003).

TRPM4 Inhibitors Optimization

This compound has been central in the study of TRPM4, a cation channel implicated in cardiac diseases and prostate cancer. Research has led to the development of potent inhibitors for TRPM4, contributing significantly to the understanding and potential treatment of these conditions (Delalande et al., 2019).

Environmental Applications

Research has explored the use of this compound in environmental applications, such as the oxidation of organic compounds in water. The study highlights its utility in advanced oxidation processes, providing insights into potential applications in wastewater treatment and environmental remediation (Bokare & Choi, 2010; 2011).

Analytical Chemistry

The compound is used in analytical chemistry, particularly in the detection and analysis of chlorophenoxy acid herbicides in water. This application is crucial for environmental monitoring and ensuring the safety of water sources (Catalina et al., 2000).

Materials Science

In materials science, derivatives of this compound have been studied for their potential in creating new materials with unique electrophysical properties. This research could lead to advancements in the field of material engineering and design (Salazkin et al., 2020).

Safety and Hazards

“2-Chloro-6-(4-chlorophenoxy)benzoic acid” has several hazard statements: H302 - H317 - H319 - H400 . Precautionary statements include: P273 - P280 - P301 + P312 + P330 - P302 + P352 - P305 + P351 + P338 . It is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

2-chloro-6-(4-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYARPPLDJFYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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